Scientific Field: Organic Chemistry
Summary of the Application: This study presents a facile and green approach for the Markovnikov-selective hydroamination of styrene with naphthylamine through irradiation with UV LED light (365 nm) via an electron donor–acceptor complexation between naphthylamines and oxygen in situ.
Methods of Application: The experiment involves irradiation with UV LED light (365 nm) via an electron donor–acceptor complexation between naphthylamines and oxygen in situ.
Results or Outcomes: Three naphthylamines were examined and afforded desired C–N bond formation product in moderate yield.
Scientific Field: Biochemistry
Summary of the Application: In silico molecular docking analysis suggested that AMTA compounds interact with the ligand-binding domain of ERα compared to the co-crystal ligand, 5-(4-hydroxyphenoxy)-6-(3-hydroxyphenyl)-7- methylnaphthalen-2-ol.
Methods of Application: The method involves in silico molecular docking analysis.
Results or Outcomes: The results suggested that an analogue of AMTA may provide a structural basis to develop a newer class of ERα partial agonists.
Scientific Field: Bioanalytical Chemistry
Methods of Application: The method involves the reaction of naphthalene-2,3-dicarboxaldehyde (NDA) and a primary amine in the presence of cyanide (CN) to produce a fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative.
7-Methylnaphthalen-2-amine is an organic compound with the molecular formula and a molecular weight of 157.21 g/mol. It features a naphthalene ring system substituted with an amino group at the second position and a methyl group at the seventh position of the naphthalene structure. This compound is characterized by its solid form and is generally colorless, although it may exhibit slight coloration due to impurities or oxidation.
There is no scientific research available on the mechanism of action of 7-Methylnaphthalen-2-amine.
These reactions highlight its potential utility in synthetic organic chemistry, particularly in dye manufacturing and pharmaceuticals.
7-Methylnaphthalen-2-amine can be synthesized through various methods:
These methods illustrate the versatility of synthetic routes available for producing this compound.
7-Methylnaphthalen-2-amine finds applications primarily in:
Its structural characteristics make it valuable for various chemical processes, particularly where aromatic amines are required.
Several compounds share structural similarities with 7-Methylnaphthalen-2-amine. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Toxicity Potential |
|---|---|---|---|
| 1-Naphthylamine | Simple structure; used in dye manufacturing | Moderate | |
| 2-Naphthylamine | Known carcinogen; used historically in dyes | High | |
| 6-Methylnaphthalen-2-amine | Similar structure; different substitution | Moderate | |
| N,N-Dimethyl-naphthylamine | Tertiary amine; used in pharmaceuticals | Moderate |
The unique aspect of 7-Methylnaphthalen-2-amine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to other naphthylamines.